molecular formula C12H22N2O B13286611 2-Cyclopentyl-N-(piperidin-4-YL)acetamide

2-Cyclopentyl-N-(piperidin-4-YL)acetamide

Cat. No.: B13286611
M. Wt: 210.32 g/mol
InChI Key: JKXRORLBJWHZDO-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-(piperidin-4-YL)acetamide is a chemical compound with the molecular formula C12H22N2O. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is often studied for its interactions with biological systems and its potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-N-(piperidin-4-YL)acetamide typically involves the reaction of cyclopentylamine with piperidin-4-yl acetic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-N-(piperidin-4-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopentyl-N-(piperidin-4-YL)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors in biological systems.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-N-(piperidin-4-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it is known to inhibit GABA-aminotransferase (GABA-AT), an enzyme involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, the compound increases the levels of GABA in the brain, which can have therapeutic effects in conditions like epilepsy and anxiety disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to interact with certain biological targets more effectively than similar compounds. Its cyclopentyl group provides additional steric hindrance, which can influence its binding affinity and selectivity for specific receptors or enzymes.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

2-cyclopentyl-N-piperidin-4-ylacetamide

InChI

InChI=1S/C12H22N2O/c15-12(9-10-3-1-2-4-10)14-11-5-7-13-8-6-11/h10-11,13H,1-9H2,(H,14,15)

InChI Key

JKXRORLBJWHZDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCNCC2

Origin of Product

United States

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